
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride
説明
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid is a compound with the molecular formula C9H19NO5 . It is a fluorescent analog that interacts reversibly with mammalian cells . This compound binds to the cell membrane and interferes with the signal transduction pathway of G protein-coupled receptors .
Molecular Structure Analysis
The molecular structure of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid consists of a propanoic acid group attached to a triethylene glycol chain, which is further attached to an amino group . The average mass of the molecule is 221.251 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid include a boiling point of 331.5±27.0 °C and a density of 1.142±0.06 g/cm3 . The compound is a white to yellow to brown solid or semi-solid or liquid .科学的研究の応用
Medical Research
COOH-PEG3-NH2.HCl is used in various aspects of medical research . Its unique properties make it a valuable compound in the development of new treatments and therapies .
Drug Release
This compound plays a crucial role in drug release . It can be used to modify drug molecules to improve their stability, solubility, and delivery .
Nanotechnology
In the field of nanotechnology, COOH-PEG3-NH2.HCl is used for the synthesis of nanoparticles and other nanostructures . These nanostructures can be used in various applications, including drug delivery and imaging .
New Materials Research
COOH-PEG3-NH2.HCl is used in the research and development of new materials . It can be used to modify the properties of materials, making them more suitable for specific applications .
Cell Culture
In cell culture, this compound is used as a coating material to improve cell adhesion and proliferation . It can also be used to modify the surface of culture dishes to make them more compatible with specific cell types .
Ligand and Polypeptide Synthesis Support
COOH-PEG3-NH2.HCl is used in the synthesis of ligands and polypeptides . It can act as a linker molecule, allowing for the attachment of various functional groups .
Graft Polymer Compounds
This compound is used in the creation of graft polymer compounds . These are polymers that have been modified with side chains, which can alter their properties and make them more suitable for specific applications .
Polyethylene Glycol-Modified Functional Coatings
COOH-PEG3-NH2.HCl is used in the creation of polyethylene glycol-modified functional coatings . These coatings can improve the properties of various surfaces, making them more suitable for specific applications .
作用機序
Target of Action
COOH-PEG3-NH2.HCl, also known as 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid hydrochloride or 3-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride, is a type of linker molecule used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase and target proteins in PROTACs .
Mode of Action
This compound acts as a linker that connects the antibody to the cytotoxic drug in ADCs . In PROTACs, it links the ligand for an E3 ubiquitin ligase to the ligand for the target protein . The compound’s amino and carboxylic acid groups allow it to form stable bonds with these targets, facilitating their interaction .
Biochemical Pathways
In ADCs, the compound enables the selective delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells . In PROTACs, it facilitates the degradation of target proteins by the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetic properties of COOH-PEG3-NH2.HCl are largely determined by the molecules it is linked to. As part of an ADC or PROTAC, it can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the overall molecule .
Result of Action
The action of COOH-PEG3-NH2.HCl results in the selective targeting and treatment of diseases. In ADCs, it allows for the targeted destruction of cancer cells . In PROTACs, it enables the selective degradation of disease-related proteins .
Safety and Hazards
特性
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5.ClH/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12;/h1-8,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMJFPYRHPDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



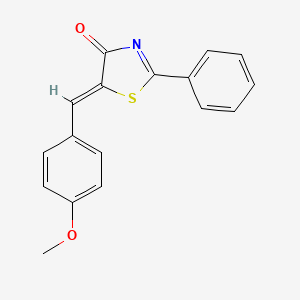
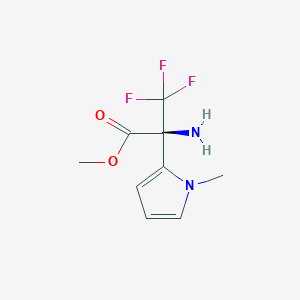
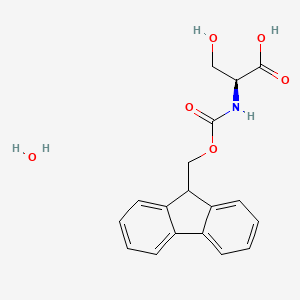


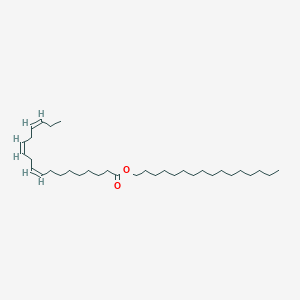
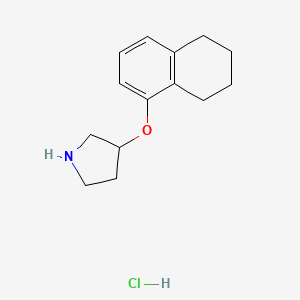
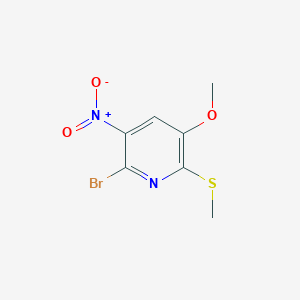

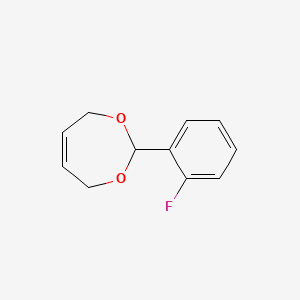


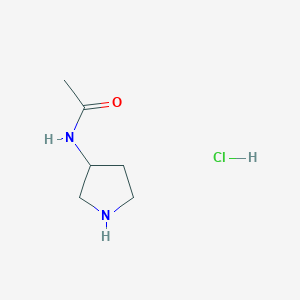
![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)